molecular formula C6H3Cl2NO2 B026090 2,6-Dichloronicotinic acid CAS No. 38496-18-3

2,6-Dichloronicotinic acid

Cat. No.: B026090
CAS No.: 38496-18-3
M. Wt: 192 g/mol
InChI Key: AJPKQSSFYHPYMH-UHFFFAOYSA-N
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Description

2,6-Dichloronicotinic acid is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nicotinic acid, where two chlorine atoms are substituted at the 2nd and 6th positions of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is known to be an organic synthetic intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.

Biochemical Pathways

As an intermediate in organic synthesis and pharmaceuticals , it may be involved in a variety of biochemical processes depending on the specific compounds it helps to produce.

Pharmacokinetics

Its physical and chemical properties such as melting point (140-143 °c), boiling point (3512±370 °C), and solubility in DMSO and Methanol may influence its pharmacokinetic behavior.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloronicotinic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation and ensure adequate ventilation during handling . These precautions suggest that environmental conditions such as humidity, temperature, and ventilation can impact the stability and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloronicotinic acid typically involves the chlorination of nicotinic acid or its derivatives. One common method includes the reaction of 2,6-dichloropyridine with chlorosulfonyl isocyanate in tetrahydrofuran at low temperatures (0-5°C). The reaction mixture is then quenched with ice water, followed by extraction and concentration to obtain 2,6-dichloronicotinonitrile. This intermediate is further hydrolyzed using sulfuric acid and water under reflux conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves strict control of reaction conditions and the use of efficient extraction and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloronicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Oxidation Reactions: The compound can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Reduction Products: Alcohols or amines.

    Oxidation Products: Carboxylic acids or ketones

Scientific Research Applications

2,6-Dichloronicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals

Comparison with Similar Compounds

  • 2,6-Dichloroisonicotinic acid
  • 2,6-Dichloropyridine-3-carboxylic acid
  • 2,6-Dichloro-4-methylpyridine-3-carboxylic acid

Comparison: 2,6-Dichloronicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPKQSSFYHPYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357536
Record name 2,6-Dichloronicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38496-18-3
Record name 2,6-Dichloronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38496-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloronicotinic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50357536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloronicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of diisopropylamine 3.76 g in tetrahydrofuran 25 ml is dropped at −78° C. n-butyllithium (23.2 ml). The mixture is stirred at 0° C. for 10 minutes and thereto is added 2,6-dichloropyridine 5.0 g in tetrahydrofuran 25 ml at −78° C. over a period of 20 minutes. The mixture is stirred at −78° C. for 3 hours. The reaction mixture is poured into powdered dry ice and is left at room temperature overnight. After removal of the solvent the residue is dissolved in a mixture of ethyl acetate and a 10% aqueous sodium hydroxide solution, and the water layer is separated and made acid with concentrated hydrochloric acid. The resulting colorless precipitate is filtered and washed with cold water to give 2,6-dichloronicotinic acid 4.50 g. mp 148-150° C., MS(ESI): 190(M−H)−
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,6-Dichloronicotinic acid considered a valuable building block in organic synthesis?

A: this compound's value stems from its two chlorine atoms, which can be selectively replaced in cross-coupling reactions. This allows for the regioselective introduction of various substituents, making it a highly versatile starting material for synthesizing diverse pyridine derivatives, including those found in natural products and pharmaceuticals. [, , ]

Q2: What is the significance of regioselective Suzuki coupling involving this compound?

A: Researchers have successfully demonstrated the regioselective Suzuki coupling of this compound with aryl boronic acids to synthesize 6-aryl-2-chloronicotinic acids. [, ] This regioselective control, achieved using common catalysts like Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) in aqueous dioxane, is crucial for efficiently synthesizing specific isomers of substituted nicotinic acids. [] This control over regioselectivity is essential for accessing desired isomers and avoiding the formation of unwanted byproducts.

Q3: How does the carboxylic acid group in this compound influence its reactivity in cross-coupling reactions?

A: The presence of the carboxylic acid group adjacent to the chlorine atoms in this compound can act as a directing group, influencing the regioselectivity of cross-coupling reactions. [] Studies have shown that depending on the reaction conditions and substrates used, either the 2- or 6-substituted nicotinic acids can be selectively obtained. [] This highlights the tunable nature of the carboxylic acid group in controlling the outcome of these reactions.

Q4: What are some notable applications of this compound derivatives in medicinal chemistry?

A: Derivatives of this compound have been explored in the synthesis of biologically relevant compounds. One prominent example is their use as a starting point for constructing the polyheterocyclic cores found in thiopeptide antibiotics, a class of natural products with significant therapeutic potential. [] This application highlights the versatility of this compound in accessing complex molecular architectures relevant to drug discovery.

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